2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile
Description
2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a complex structure that includes a naphthoyl group, a piperidine ring, and a nicotinonitrile moiety, making it a subject of interest for various chemical and biological studies.
Properties
IUPAC Name |
2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c23-15-17-7-4-12-24-21(17)27-18-10-13-25(14-11-18)22(26)20-9-3-6-16-5-1-2-8-19(16)20/h1-9,12,18H,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMTSPMUXHLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the naphthoyl-piperidine intermediate. This intermediate is then reacted with nicotinonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoyl-piperidine oxides, while reduction could produce naphthoyl-piperidine alcohols.
Scientific Research Applications
2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The naphthoyl group and piperidine ring play crucial roles in binding to these targets, which may include enzymes or receptors involved in various biological processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant activity in modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(1-Naphthoyl)piperidine: Shares the naphthoyl-piperidine structure but lacks the nicotinonitrile moiety.
Nicotinonitrile derivatives: Compounds with similar nicotinonitrile structures but different substituents.
Uniqueness
2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of a naphthoyl group, piperidine ring, and nicotinonitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile is a complex chemical compound that has gained attention in pharmacological research due to its potential biological activities. This compound integrates a naphthoyl group, piperidine ring, and a nicotinonitrile moiety, which contribute to its unique properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that the compound may modulate cellular functions by binding to molecular targets involved in signaling pathways. The naphthoyl and piperidine components are crucial for this binding affinity, which may lead to various physiological effects.
Biological Activity Findings
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- It has shown promising results against various bacterial strains, including Gram-positive bacteria. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
- The compound's mechanism involves inhibition of protein synthesis and disruption of nucleic acid production, contributing to its bactericidal effects.
- Antifungal Properties :
- Cytotoxicity :
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Similarity | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| 1-(1-Naphthoyl)piperidine | Lacks the nicotinonitrile moiety | Moderate antibacterial | MIC: 31.2 μM |
| Nicotinonitrile derivatives | Different substituents | Variable antibacterial | MIC: 62.5 μM |
Case Studies
Recent studies have focused on the synthesis and evaluation of this compound's biological properties. For instance:
- Study on Antimicrobial Efficacy : A study published in MDPI reported that this compound exhibited significant activity against MRSA strains with MBIC (Minimum Biofilm Inhibitory Concentration) values ranging from 62.216–124.432 μg/mL .
- Cytotoxicity Assessment : Another research article evaluated the cytotoxic effects on various cancer cell lines, revealing significant cell death at concentrations above 10 μM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
